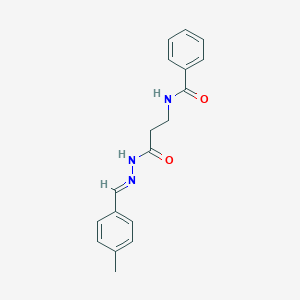![molecular formula C18H20N2O2 B352459 {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 615279-84-0](/img/structure/B352459.png)
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a unique mechanism of action that allows it to interact with specific biological targets, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Applications
Benzimidazole derivatives, such as Hoechst 33258, are known for their strong affinity to bind to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This characteristic makes them valuable tools in cell biology for chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and the investigation of plant chromosomes. The unique binding properties of benzimidazole compounds facilitate their use in studying the molecular basis of DNA sequence recognition and binding, serving as a foundation for rational drug design and understanding cellular mechanisms (Issar & Kakkar, 2013).
Chemical Synthesis and Material Science
Research on benzimidazole derivatives extends into the realms of chemistry and material science, where their variable chemical properties and structural versatility are exploited. For instance, the synthesis and applications of compounds containing benzimidazole units in electronic devices, luminescent elements, and photoelectric conversion elements highlight the potential of these molecules in creating advanced materials. This versatility suggests a broad range of scientific applications, from organic light-emitting diodes (OLEDs) to colorimetric pH sensors, underscoring the importance of benzimidazole derivatives in developing new materials and technologies (Boča et al., 2011).
Environmental and Energy Applications
Benzimidazole frameworks are also investigated for their applications in environmental science and energy technology. For example, nitrogen-doped covalent triazine frameworks based on benzimidazole have shown promise for CO2 capture due to their high surface area, structural tunability, and physicochemical stability. Such materials are crucial for addressing climate change by enabling efficient CO2 sequestration and conversion into useful products, illustrating the environmental significance of benzimidazole-based compounds (Mukhtar et al., 2020).
Eigenschaften
IUPAC Name |
[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-4-7-15(12-14)22-11-5-10-20-17-9-3-2-8-16(17)19-18(20)13-21/h2-4,6-9,12,21H,5,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPNQXIGQJWRRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806077 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)
![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)


![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)

![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)